1-Carbamoyl-3-propylurea

Description

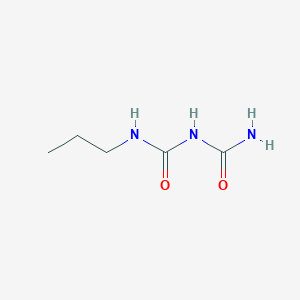

Structure

2D Structure

3D Structure

Properties

CAS No. |

44918-10-7 |

|---|---|

Molecular Formula |

C5H11N3O2 |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1-carbamoyl-3-propylurea |

InChI |

InChI=1S/C5H11N3O2/c1-2-3-7-5(10)8-4(6)9/h2-3H2,1H3,(H4,6,7,8,9,10) |

InChI Key |

FCKJWEBXQFCMPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Carbamoyl 3 Propylurea and Its Structural Analogs

Classical Synthetic Approaches to 1-Carbamoyl-3-propylurea

The foundational methods for synthesizing urea (B33335) derivatives, including this compound, have historically relied on well-established condensation and multi-step reactions.

Condensation Reactions Utilizing Various Amino and Carbamoyl (B1232498) Precursors

The most traditional pathway to substituted ureas involves the reaction of an amine with an isocyanate. wikipedia.org The isocyanate acts as the carbamoyl precursor. For this compound, this would typically involve the reaction of propyl isocyanate with urea or ammonia (B1221849). These isocyanates are often generated in situ from less stable precursors.

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for creating the isocyanate intermediate from a primary amine. nih.gov However, due to the extreme toxicity of phosgene, safer alternatives like triphosgene (B27547) and N,N'-Carbonyldiimidazole (CDI) were developed. nih.gov CDI is a solid and does not produce chlorinated byproducts, making it a safer choice. nih.gov

Another classical and practical approach is the reaction of primary amines with alkali metal cyanates, such as potassium cyanate, in an aqueous solution. rsc.orgresearchgate.net This method avoids the need for harsh reagents like phosgene and can produce N-substituted ureas in good to excellent yields. rsc.orgresearchgate.net The reaction of an amine with urea itself can also produce substituted ureas, often driven by the release of ammonia. wikipedia.org

Table 1: Classical Condensation Precursors for Urea Synthesis

| Amine Precursor | Carbamoyl Precursor | Product | Key Characteristics |

| Primary Amine (e.g., Propylamine) | Isocyanate (from Phosgene/Triphosgene) | Substituted Urea | Traditional, efficient, but uses highly toxic reagents. wikipedia.orgnih.gov |

| Primary Amine | N,N'-Carbonyldiimidazole (CDI) | Substituted Urea | Safer, solid phosgene equivalent; avoids chlorinated byproducts. nih.gov |

| Primary Amine | Potassium Cyanate (KOCN) | Substituted Urea | Water-based synthesis, avoids harsh organic solvents, scalable. rsc.orgresearchgate.net |

| Primary Amine | Urea | Substituted Urea | Direct reaction, often requires heat, releases ammonia. wikipedia.org |

Multi-step Synthetic Routes for Complex Structural Motifs

The synthesis of more complex molecules containing the this compound motif often requires multi-step reaction sequences. aip.org These routes allow for the careful construction of intricate molecular architectures.

One powerful set of methods involves molecular rearrangements where a nitrogen atom migrates to an adjacent carbonyl carbon. The Curtius, Hofmann, and Tiemann rearrangements are classical examples that generate an isocyanate intermediate, which can then be trapped by an amine or ammonia to form the desired urea derivative. researchgate.netorganic-chemistry.org For instance, a one-pot synthesis starting from nitriles can proceed through a Tiemann rearrangement of an amidoxime (B1450833) intermediate to furnish N-monosubstituted ureas.

Multi-component reactions (MCRs) are another efficient strategy. The Biginelli reaction, for example, is a well-known three-component reaction that combines an aldehyde, a β-ketoester, and urea in a single, acid-catalyzed step to produce dihydropyrimidones, which are complex heterocyclic urea derivatives.

Furthermore, specific multi-step sequences have been developed for particular analogs. For example, the synthesis of 1-(4-chloro-benzenesulfonyl)-3-n-propyl-urea involves first reacting n-propylamine with propylene (B89431) carbonate, followed by condensation with the sodium salt of p-chlorobenzene sulfonamide. prepchem.com Similarly, multi-step solution-phase synthesis on automated platforms has been used to create libraries of ureas by first performing a reductive amination to generate secondary amines, which are then condensed with isocyanates. mdpi.org

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. These principles are actively being applied to the synthesis of urea derivatives.

Application of Green Chemistry Principles in Urea Derivative Synthesis

Green chemistry aims to reduce the environmental impact of chemical processes. beilstein-journals.org In urea synthesis, this has led to the adoption of several key strategies. A major focus is replacing toxic reagents like phosgene with safer alternatives such as N,N'-Carbonyldiimidazole (CDI) or by using carbon dioxide (CO₂) directly as a C1 building block. nih.govrsc.org

The use of environmentally friendly solvents is another cornerstone. Syntheses of N-substituted ureas have been successfully developed using water as the reaction medium, which simplifies product isolation through filtration and avoids volatile organic compounds (VOCs). rsc.orgrsc.org In some cases, reactions can be performed under solvent-free conditions, for example by reacting amines with isocyanates over a solid basic support like magnesium oxide. nih.gov

Energy efficiency has been improved through the use of alternative energy sources. Microwave irradiation, for instance, can dramatically reduce reaction times for urea synthesis, sometimes from hours to minutes or even seconds. nih.govbeilstein-journals.org Mechanochemical methods, where reactants are ground together in a ball mill, offer a solvent-free approach to quantitatively produce ureas. beilstein-journals.org

Catalytic Systems for Enhanced Formation of this compound

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of urea synthesis, often under milder conditions. Various catalytic systems have been developed for the carbonylation of amines to produce ureas. rwth-aachen.de

Ruthenium-based catalysts, particularly those with phosphine (B1218219) ligands like [Ru(triphos)(tmm)], have shown promise in the synthesis of ureas from formamides and ammonia. rwth-aachen.de Palladium-on-carbon (Pd/C) has been used to catalyze the carbonylation of azides with amines under a carbon monoxide atmosphere to yield unsymmetrical ureas, with nitrogen gas as the only byproduct. organic-chemistry.org Titanium complexes, such as Cp₂Ti(OTf)₂, have been employed to catalyze the formation of urea derivatives from alkyl ammonium (B1175870) carbamates, which can be sourced from low concentrations of CO₂. nih.gov

Electrocatalysis represents a frontier in green synthesis, potentially allowing for the direct coupling of carbon and nitrogen sources like CO₂ and nitrates to form urea. nih.gov Catalysts such as zinc, metallophthalocyanines, and copper-doped titanium dioxide are being explored for this purpose, aiming to create a more sustainable, renewable-energy-driven process. nih.gov

Table 2: Modern Catalytic Systems for Urea Synthesis

| Catalyst Type | Precursors | Reaction Type | Key Advantages |

| Ruthenium-phosphine complexes | Formamides, Ammonia | Dehydrogenative Coupling | Phosgene-free pathway. rwth-aachen.de |

| Palladium/Carbon (Pd/C) | Azides, Amines, CO | Carbonylation | Forms ureas with N₂ as the only byproduct. organic-chemistry.org |

| Titanium complexes (e.g., Cp₂Ti(OTf)₂) | Alkyl Ammonium Carbamates (from CO₂) | Dehydration/Condensation | Utilizes CO₂ as a C1 source under mild conditions. nih.gov |

| Electrocatalysts (e.g., Zn, Cu-TiO₂) | CO₂, Nitrates/Nitrites | Electrocatalytic C-N Coupling | Potential for direct, green synthesis using renewable energy. nih.gov |

Exploration of Flow Chemistry and Continuous Manufacturing for Scalable Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages for the synthesis of urea derivatives, particularly concerning safety, scalability, and process control. nih.gov The small reactor volume enhances heat and mass transfer and allows for the safe handling of hazardous intermediates, such as isocyanates generated in situ via rearrangements like the Curtius reaction. nih.gov

Continuous-flow systems, often consisting of sequential microreactors, have been developed for the synthesis of nonsymmetrical ureas. acs.orgacs.org These systems allow for short reaction times under mild conditions. acs.org The integration of in-line analytical techniques, such as FT-IR spectroscopy, enables real-time monitoring and optimization of the reaction, including the formation of transient intermediates. researchgate.net This level of control is crucial for maximizing yield and purity.

The technology has been successfully applied to multi-step syntheses and the production of active pharmaceutical ingredients. nih.govmit.edu For example, a two-step flow process starting from Boc-protected amines has been used to prepare a variety of urea derivatives and was successfully scaled up for the synthesis of the drug cariprazine. nih.gov This approach not only improves safety and efficiency but also facilitates automation and reduces manual handling, making it highly suitable for industrial-scale manufacturing. nih.govresearchgate.net

Optimization of Reaction Parameters for Yield and Purity of this compound

The efficient synthesis of this compound is contingent upon the careful control of various reaction parameters. The optimization of these factors is a key focus of synthetic organic chemistry to ensure high yields and purity of the final product.

Solvent Effects and Reaction Media Engineering

The choice of solvent is a critical factor that can significantly influence the reaction rate, yield, and even the reaction pathway in the synthesis of ureas and their derivatives. The solvent's polarity, ability to dissolve reactants, and its interaction with reaction intermediates all play a role. For the synthesis of N-acylureas like this compound, which often involves the reaction of an isocyanate with an amide or a similar pathway, the solvent medium is engineered to facilitate the desired transformations.

Commonly employed solvents in the synthesis of related urea compounds include aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF). These solvents are often chosen for their ability to dissolve the polar starting materials and intermediates. The selection of the solvent can also impact the solubility of byproducts, potentially simplifying purification processes.

Table 1: Effect of Different Solvents on the Yield of a Representative N-Acylurea Synthesis

| Solvent | Dielectric Constant (20°C) | Typical Yield (%) |

| Tetrahydrofuran (THF) | 7.6 | 75-85 |

| Acetonitrile (ACN) | 37.5 | 80-90 |

| Dichloromethane (DCM) | 9.1 | 70-80 |

| N,N-Dimethylformamide (DMF) | 36.7 | 85-95 |

Note: Data presented is representative of typical N-acylurea syntheses and illustrates general trends.

Temperature, Pressure, and Stoichiometry Influences on Reaction Efficiency

The efficiency of the synthesis of this compound is also heavily dependent on temperature, pressure, and the stoichiometric ratio of the reactants.

Temperature: Reaction temperatures can affect the rate of reaction and the formation of byproducts. For many urea syntheses, reactions are initially conducted at lower temperatures (e.g., 0 °C) to control the initial exothermic reaction, and then gradually warmed to room temperature or heated to drive the reaction to completion. Higher temperatures can sometimes lead to the decomposition of reactants or products, or the formation of unwanted side products.

Pressure: While many syntheses of urea derivatives are conducted at atmospheric pressure, in some cases, applying pressure can be beneficial, particularly when dealing with gaseous reactants or when trying to influence the equilibrium of a reaction. However, for typical laboratory-scale syntheses of compounds like this compound, pressure is not usually a primary parameter for optimization.

Stoichiometry: The molar ratio of the starting materials is a crucial parameter to optimize. An excess of one reactant may be used to ensure the complete conversion of a more valuable starting material. For instance, in a reaction involving an isocyanate and an amine or amide, a slight excess of the isocyanate might be used to drive the reaction forward. However, this can also lead to the formation of di-adducts or other byproducts, necessitating careful optimization to maximize the yield of the desired product while minimizing purification challenges.

Table 2: Influence of Stoichiometry on Product Yield in a Model Reaction

| Reactant A : Reactant B Molar Ratio | Yield of Desired Product (%) |

| 1 : 1 | 85 |

| 1 : 1.2 | 92 |

| 1 : 1.5 | 88 (with increased byproducts) |

| 1.2 : 1 | 86 |

Note: This table represents a hypothetical optimization of reactant stoichiometry for a generic urea synthesis.

Derivatization Strategies and Functionalization of this compound Analogs

The synthesis of structural analogs of this compound through derivatization is a key strategy for exploring structure-activity relationships and developing compounds with tailored properties. These modifications can be targeted at the urea moiety or the alkyl chain.

Modification of the Urea Moiety for Tuned Reactivity

The urea functional group offers several sites for modification. The reactivity of the N-H protons can be exploited for further functionalization. For example, the N-H groups can undergo reactions such as alkylation, acylation, or reaction with electrophiles to introduce new functional groups. The carbamoyl group itself can also be a target for modification, although this is often more challenging without disrupting the core structure. The introduction of different substituents on the nitrogen atoms can influence the electronic properties and conformation of the molecule, thereby tuning its reactivity and biological activity.

Alkyl Chain Substitutions and Their Impact on Synthetic Accessibility

The synthetic accessibility of these analogs depends on the availability of the corresponding starting materials. While short-chain alkyl groups like the propyl group are readily introduced using commercially available precursors, the synthesis of analogs with more complex or functionalized side chains may require multi-step synthetic routes to prepare the necessary building blocks.

Table 3: Examples of 1-Carbamoyl-3-alkylurea Analogs and Their Precursors

| Alkyl Group | Corresponding Isocyanate Precursor |

| Methyl | Methyl isocyanate |

| Ethyl | Ethyl isocyanate |

| Isopropyl | Isopropyl isocyanate |

| Butyl | Butyl isocyanate |

| Cyclohexyl | Cyclohexyl isocyanate |

| Benzyl | Benzyl isocyanate |

This systematic approach to derivatization allows for the exploration of a wide chemical space around the core this compound structure.

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Carbamoyl 3 Propylurea

X-ray Crystallography of 1-Carbamoyl-3-propylurea

X-ray crystallography is a definitive technique for determining the precise atomic arrangement of a compound in its solid state. nih.gov This method offers unparalleled accuracy in measuring bond lengths, bond angles, and understanding the packing of molecules within a crystal lattice. nih.govlibretexts.org

The molecular geometry of urea (B33335) derivatives is significantly influenced by the substituents on the nitrogen atoms. nih.gov In the solid state, N,N'-disubstituted ureas can adopt several conformations, with the trans-trans conformation often being preferred to minimize steric hindrance and optimize hydrogen bonding. psu.edu For alkylureas like propylurea, computational studies predict that isomers with anti geometries (referring to the orientation of the alkyl group relative to the carbonyl group) are the most stable stationary points on the potential energy surface. nih.govacs.org The fully optimized geometries calculated theoretically are generally in good agreement with crystal structure data. nih.govacs.org

The core urea moiety, N-C(=O)-N, tends to be planar, which facilitates electron delocalization. researchgate.net The geometry around the nitrogen atoms is typically trigonal planar or close to it. researchgate.net The propyl group, being a flexible alkyl chain, will adopt a low-energy conformation, typically an extended or staggered arrangement, within the crystal lattice.

Table 1: Typical Molecular Geometry Parameters for Alkylureas (Note: Specific data for this compound is based on general findings for related alkyl ureas. nih.govnih.gov)

| Parameter | Typical Value |

| C=O Bond Length | ~1.25 Å |

| C-N Bond Length | ~1.35 Å |

| N-C(propyl) Bond Length | ~1.46 Å |

| N-C-N Bond Angle | ~117° |

| O-C-N Bond Angle | ~121.5° |

| C-N-C(propyl) Bond Angle | ~122° |

The crystal packing of urea derivatives is dominated by extensive hydrogen bonding. rsc.org The urea functional group contains two N-H donor sites and one C=O acceptor site, making it an excellent building block for predictable supramolecular assemblies. psu.edu In many N,N'-disubstituted ureas, molecules self-associate via pairs of N-H···O hydrogen bonds to form characteristic one-dimensional chains or tapes. psu.edunih.gov These chains often feature an R²₂(8) graph set motif, where two molecules form an eight-membered ring through two hydrogen bonds. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy is a powerful tool for elucidating molecular structure and dynamics in solution. iaea.org

While the structure of a simple molecule like this compound can often be determined from 1D ¹H and ¹³C NMR spectra, multi-dimensional techniques provide unambiguous assignments and connectivity information. nih.govusask.ca

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would confirm the connectivity within the propyl chain, showing correlations between the protons on C1', C2', and C3'.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This 2D experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to definitively assign the carbon signals of the propyl group by correlating them to their attached protons. usask.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. usask.ca It is particularly useful for identifying quaternary carbons and linking different fragments of a molecule. For instance, the N-H protons would show a correlation to the carbonyl carbon (C=O) and the first carbon of the propyl chain (C1'), confirming the urea linkage.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on standard chemical shift ranges and data for similar compounds. rsc.orgchemicalbook.comspectrabase.com Actual values may vary based on solvent and concentration.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~159-161 |

| -NH- (propyl side) | ~5.5-6.5 (broad) | - |

| -NH₂ | ~5.0-6.0 (broad) | - |

| -CH₂- (C1') | ~3.0-3.2 | ~40-42 |

| -CH₂- (C2') | ~1.4-1.6 | ~22-24 |

| -CH₃ (C3') | ~0.8-1.0 | ~10-12 |

Dynamic NMR (DNMR) is used to study molecular motions that occur on the NMR timescale, such as bond rotations and conformational changes. ut.eenih.govucl.ac.uk In urea derivatives, a key dynamic process is the restricted rotation around the C-N bonds, which have partial double-bond character due to resonance. nih.govucl.ac.uk

The barrier to rotation about the C(sp²)-N bond in alkylureas is typically in the range of 8.6–9.4 kcal/mol. nih.govacs.org This restricted rotation can lead to the observation of distinct conformers at low temperatures. As the temperature is increased, the rate of rotation increases, causing the signals for the different conformers to broaden, coalesce, and eventually sharpen into a single time-averaged signal. ucl.ac.uk

Dynamic ¹H NMR studies on similar primary carbamates have shown that the free energies of activation for conformational isomerization around the N-C bond are in the range of 12.4 to 14.3 kcal mol⁻¹. researchgate.net These rotational barriers can be influenced by solvent effects, particularly the hydrogen-bonding capability of the solvent, which can stabilize or destabilize the ground and transition states of the rotation. researchgate.net For this compound, DNMR could be employed to quantify the energy barrier for rotation around the C-N(propyl) bond and to study the equilibrium between possible conformers in solution. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

For this compound, the key functional groups are the carbonyl group (C=O), the amine groups (N-H), and the alkyl chain (C-H).

N-H Stretching: In the solid state, extensive hydrogen bonding causes the N-H stretching bands in the IR spectrum to be broad and shifted to lower frequencies, typically appearing in the 3200-3450 cm⁻¹ region. researchgate.net

C-H Stretching: The C-H stretching vibrations of the propyl group are expected in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org

C=O Stretching (Amide I band): The carbonyl stretch is one of the most intense and characteristic bands in the IR spectrum of ureas. It typically appears as a very strong absorption around 1620-1680 cm⁻¹. tandfonline.com Its position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This vibration, coupled with C-N stretching, gives rise to a strong band in the IR spectrum, usually found between 1550 and 1620 cm⁻¹.

C-N Stretching: The asymmetric C-N stretching vibration is a strong IR band typically found around 1480 cm⁻¹. tandfonline.com The symmetric C-N stretch is more prominent in the Raman spectrum. tandfonline.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are typical ranges for substituted ureas. libretexts.orglibretexts.orgtandfonline.com)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3450 | Strong, Broad (IR) |

| C-H Stretch (alkyl) | 2850 - 3000 | Medium-Strong (IR) |

| C=O Stretch (Amide I) | 1620 - 1680 | Very Strong (IR) |

| N-H Bend (Amide II) | 1550 - 1620 | Strong (IR) |

| C-N Stretch (Asymmetric) | ~1480 | Strong (IR) |

| C-N Stretch (Symmetric) | ~760 | Very Strong (Raman) |

Infrared (IR) Spectroscopic Investigations of Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. For this compound, the IR spectrum is dominated by features arising from the urea and carbamoyl (B1232498) moieties, specifically the N-H, C=O, and C-N bonds.

The spectrum is expected to show strong absorption bands in the high-frequency region corresponding to N-H stretching vibrations. Typically, primary and secondary amines and amides exhibit bands in the range of 3200-3400 cm⁻¹. nih.gov The carbonyl (C=O) groups of the urea and carbamoyl functionalities are anticipated to produce a very strong and characteristic absorption band. For a broad variety of urea derivatives, this C=O stretching vibration is typically observed in the region of 1626–1676 cm⁻¹. nih.govtandfonline.com

Furthermore, the C-N stretching vibrations and N-H bending modes contribute to the fingerprint region of the spectrum (below 1600 cm⁻¹). Asymmetric stretching of the CN₂ group in urea derivatives gives rise to a very strong band, typically found around 1478 ± 60 cm⁻¹. tandfonline.com The presence of the propyl group will be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations at lower wavenumbers.

The following table summarizes the anticipated characteristic IR absorption bands for this compound based on data from analogous structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | -NH, -NH₂ | 3200 - 3400 | Strong, Broad |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂ | 2870 - 2960 | Medium |

| C=O Stretching (Urea I band) | -C=O | 1625 - 1680 | Very Strong |

| N-H Bending (Urea II band) | -NH, -NH₂ | 1550 - 1640 | Strong |

| Asymmetric C-N Stretching | N-C-N | 1428 - 1538 | Strong |

| Symmetric C-H Bending (Aliphatic) | -CH₃, -CH₂ | 1370 - 1470 | Medium |

Raman Spectroscopic Analysis for Complementary Vibrational Information

Raman spectroscopy serves as a powerful complement to IR spectroscopy. edinst.com It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. edinst.com A key principle is that symmetric vibrations and non-polar bonds often produce strong Raman signals, whereas they may be weak or absent in IR spectra.

For this compound, the symmetric stretching of the N-C-N skeleton is expected to be a particularly intense and characteristic feature in the Raman spectrum. Studies on various urea derivatives show this symmetric CN₂ stretching mode, sometimes described as ring breathing in cyclic ureas, appears as a very intense Raman feature around 757 ± 80 cm⁻¹. tandfonline.com This band can serve as a fingerprint for the core urea structure.

The C=O stretch, while strong in the IR, is also typically observable in the Raman spectrum. The aliphatic C-H stretching and bending modes of the propyl group will also be Raman active. The analysis of these vibrational modes provides a comprehensive picture of the molecular structure. libretexts.org

The table below details the expected prominent Raman shifts for this compound, complementing the IR data.

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| N-H Stretching | -NH, -NH₂ | 3200 - 3400 | Medium |

| C-H Stretching (Aliphatic) | -CH₃, -CH₂ | 2870 - 2960 | Strong |

| C=O Stretching | -C=O | 1620 - 1670 | Medium |

| Symmetric C-N Stretching | N-C-N | 700 - 850 | Very Strong |

| Skeletal Deformations | C-C, C-N | 400 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.govmdpi.com

For this compound, the molecular formula is C₅H₁₁N₃O₂. The calculated monoisotopic mass for this formula is 145.085127 Da. An HRMS analysis using a technique like electrospray ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of approximately 146.092952. The high accuracy of the measurement (typically within 5 ppm) allows for the confident confirmation of the C₅H₁₁N₃O₂ elemental composition, distinguishing it from other potential formulas with the same nominal mass.

In addition to providing the elemental formula, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument can be used to fragment the molecule and elucidate its structure. By selecting the precursor ion (e.g., m/z 146.092952) and subjecting it to collision-induced dissociation, characteristic fragment ions are produced. The fragmentation pattern provides evidence for the connectivity of the atoms. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bonds and the propyl chain.

The following table outlines the expected high-resolution mass data and plausible fragmentation patterns for this compound.

| Ion Description | Proposed Fragment Structure | Molecular Formula of Fragment | Calculated Exact Mass (m/z) |

| Protonated Molecule | [C₅H₁₁N₃O₂ + H]⁺ | [C₅H₁₂N₃O₂]⁺ | 146.09295 |

| Loss of Propene | [M+H - C₃H₆]⁺ | [C₂H₆N₃O₂]⁺ | 104.04600 |

| Loss of Propyl Radical | [M - C₃H₇]⁺ | [C₂H₄N₃O₂]⁺ | 102.03035 |

| Propylurea Cation | [CH₃CH₂CH₂NHCONH₂ + H]⁺ | [C₄H₁₁N₂O]⁺ | 103.08714 |

| Loss of Carbamoyl Group | [M+H - CONH₂]⁺ | [C₄H₁₀N₂O]⁺ | 102.07931 |

| Propyl Isocyanate Cation | [CH₃CH₂CH₂NCO + H]⁺ | [C₄H₈NO]⁺ | 86.06059 |

Theoretical and Computational Studies on 1 Carbamoyl 3 Propylurea

Quantum Chemical Investigations of 1-Carbamoyl-3-propylurea

Quantum chemical methods are employed to understand the electronic structure and geometry of molecules. These calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations can elucidate its electronic properties, the nature of its chemical bonds, and the distribution of electron density across the molecule.

Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net Such studies yield optimized molecular geometry, corresponding to the lowest energy structure of the molecule.

Bonding Analysis: Natural Bond Orbital (NBO) analysis is a key tool used to study intramolecular and intermolecular bonding and interactions. It provides detailed insights into charge transfer and hyperconjugative interactions within the molecule. For this compound, NBO analysis would reveal the stabilization energies associated with electron delocalization from lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds, which are crucial for understanding the molecule's stability and reactivity.

Charge Distribution: The distribution of electrical charges is critical for understanding a molecule's reactivity and intermolecular interactions. The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution. youtube.com For this compound, the MEP map would highlight electronegative regions (typically around the carbonyl oxygens) that are susceptible to electrophilic attack and electropositive regions (around the N-H protons) that are prone to nucleophilic attack. Mulliken charge analysis provides numerical values for the atomic charges, quantifying this distribution.

Illustrative Data: Calculated NBO Analysis for a Key Interaction in this compound Note: This table represents the type of data generated from NBO analysis and is for illustrative purposes.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O) on C=O | π* (N-C) | ~25-35 |

| LP (N) on N-H | σ* (C-C) | ~5-10 |

E(2) represents the stabilization energy of hyperconjugative interactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the flexibility of the propyl chain and rotations around the C-N bonds give rise to various conformers with different energies.

A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. longdom.orgwikipedia.orgmuni.cz By systematically rotating specific dihedral angles (torsional angles) and calculating the energy at each step, a PES can be constructed. This surface reveals the low-energy (stable) conformations, which correspond to minima on the surface, and the high-energy transition states that represent the barriers to conformational change. muni.cz For example, a scan of the dihedral angles around the C-N bonds of the urea (B33335) moiety would identify the most stable arrangements (e.g., syn or anti) of the propyl group relative to the carbamoyl (B1232498) group. ajchem-a.com

Example Data: Relative Energies of Hypothetical Conformers of this compound Note: This table illustrates the typical output of a conformational analysis. The values are hypothetical.

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Stability |

| A (Anti) | 180° | 0.00 | Most Stable |

| B (Gauche) | 60° | 1.5 | Less Stable |

| C (Syn) | 0° | 5.0 | Transition State |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). youtube.com The properties of these orbitals are fundamental to understanding a molecule's chemical reactivity and electronic transitions. youtube.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial parameter that indicates the molecule's chemical stability and reactivity. ajchem-a.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized over the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms. The LUMO is often distributed over the carbonyl group (C=O), which can act as an electron acceptor. Analysis of the FMOs provides valuable information on how the molecule will interact with other chemical species.

Molecular Dynamics (MD) Simulations Applied to this compound

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment, such as a solvent.

MD simulations are particularly useful for studying how this compound interacts with solvent molecules, such as water. These simulations can reveal the structure of the solvation shell around the molecule and quantify the intermolecular interactions, primarily through hydrogen bonding. nih.gov

In an aqueous solution, the urea-like functional groups of this compound are expected to form strong hydrogen bonds with water molecules, acting as both hydrogen bond donors (N-H groups) and acceptors (C=O group). nih.gov Simulations can calculate radial distribution functions (RDFs) to determine the average distance and coordination number of solvent molecules around specific atoms of the solute. This provides a microscopic picture of solvation and helps explain macroscopic properties like solubility. Studies on similar molecules show that urea can interact favorably with peptides and other biomolecules through electrostatic interactions and hydrogen bonding. nih.gov

While quantum chemical methods identify stable conformers, MD simulations reveal the dynamic transitions between these conformations over time. manchester.ac.uk An MD trajectory is a record of the positions and velocities of all atoms in the system over the simulation period.

Analysis of this trajectory allows for the study of the flexibility of different parts of the this compound molecule. For instance, the propyl chain will exhibit significant conformational freedom, and the simulation can track the transitions between different gauche and anti conformations. nih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common analyses performed on trajectories to quantify the stability of the molecule's structure and the mobility of specific atoms, respectively. This dynamic information is crucial for understanding how the molecule behaves in a realistic, solvated environment at a given temperature. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods is a common practice in modern chemistry. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate the magnetic shielding tensors of atomic nuclei. These values can then be converted into chemical shifts (δ), which are characteristic of the chemical environment of each nucleus.

For this compound, a computational study would typically involve:

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Shielding Calculations: Using a chosen level of theory (e.g., a functional like B3LYP and a basis set like 6-31G(d)) to calculate the isotropic shielding values for each hydrogen (¹H) and carbon (¹³C) atom.

Chemical Shift Prediction: Referencing the calculated shielding values to a standard, such as tetramethylsilane (TMS), to predict the chemical shifts that would be observed in an experimental NMR spectrum.

Similarly, spin-spin coupling constants (J-couplings) between neighboring nuclei can be calculated to provide further structural insights. The accuracy of these predictions is highly dependent on the computational method and the inclusion of solvent effects.

A hypothetical data table for predicted NMR chemical shifts for this compound might look like this:

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | C | - | Data not available |

| 2 | N | Data not available | - |

| 3 | H | Data not available | - |

| ... | ... | ... | ... |

Without specific computational studies, this table remains unpopulated.

Simulation of Vibrational Spectra (IR and Raman)

Computational methods can also simulate vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are based on the calculation of the vibrational frequencies of the molecule's normal modes.

The process for simulating these spectra for this compound would involve:

Frequency Calculations: Following geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to determine the vibrational frequencies.

Intensity Calculations: IR intensities are calculated from the changes in the dipole moment during each vibration, while Raman activities are determined from changes in the polarizability.

The resulting data provides a theoretical spectrum that can be compared with experimental data to assign observed spectral bands to specific molecular vibrations.

A hypothetical data table for simulated vibrational frequencies for this compound could be presented as follows:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) | Assignment |

| 1 | Data not available | Data not available | Data not available | e.g., N-H stretch |

| 2 | Data not available | Data not available | Data not available | e.g., C=O stretch |

| 3 | Data not available | Data not available | Data not available | e.g., C-H bend |

| ... | ... | ... | ... | ... |

As no specific data is available, this table cannot be completed.

Computational Approaches to this compound Reactivity and Reaction Pathways

Computational chemistry is instrumental in understanding the reactivity of molecules and elucidating reaction mechanisms.

Transition State Characterization and Reaction Barrier Calculations

To study a chemical reaction computationally, the structures of the reactants, products, and the transition state (the highest energy point along the reaction pathway) are optimized. The energy difference between the reactants and the transition state is the activation energy or reaction barrier.

For a hypothetical reaction involving this compound, computational chemists would:

Locate Transition States: Use specialized algorithms to find the saddle point on the potential energy surface that corresponds to the transition state.

Verify Transition States: Confirm that the identified structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculate Reaction Barriers: Determine the energy difference between the transition state and the reactants to predict the feasibility of the reaction.

Kinetic and Thermodynamic Parameters for Elementary Reaction Steps

From the calculated energies of reactants, transition states, and products, various kinetic and thermodynamic parameters can be derived. These include:

Enthalpy of Reaction (ΔH): The change in heat content during a reaction.

Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction.

Rate Constants (k): Can be estimated using transition state theory, which relates the rate of a reaction to the properties of the transition state.

These parameters provide a comprehensive understanding of the reaction's energetics and kinetics at a molecular level.

A hypothetical data table for the kinetic and thermodynamic parameters of a reaction involving this compound might be structured as:

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Step 1 | Data not available | Data not available | Data not available |

| Step 2 | Data not available | Data not available | Data not available |

| Overall | Data not available | Data not available | - |

Due to the absence of specific studies on the reactivity of this compound, this table remains empty.

Reaction Mechanisms and Chemical Reactivity of 1 Carbamoyl 3 Propylurea

Hydrolysis and Degradation Pathways of 1-Carbamoyl-3-propylurea

The stability of this compound in aqueous environments is a critical aspect of its chemical profile. Hydrolysis, the cleavage of chemical bonds by the addition of water, can be catalyzed by both acids and bases, leading to the breakdown of the molecule. Additionally, energy input in the form of light or heat can induce degradation through distinct pathways.

Under acidic conditions, the hydrolysis of this compound is expected to proceed through protonation of one of the carbonyl oxygens or the amine nitrogens. Protonation of a carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

The generally accepted mechanism for acid-catalyzed hydrolysis of amides, which is analogous to the urea (B33335) structure, involves a pre-equilibrium protonation of the carbonyl oxygen. jcsp.org.pk This is followed by the rate-determining attack of a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of the leaving group (either an amine or a carboxylic acid derivative) leads to the final products. For this compound, this could result in the formation of propylamine, ammonia (B1221849), and carbon dioxide. The reaction likely follows a bimolecular A-2 mechanism, where the protonated substrate is attacked by a water molecule in the rate-limiting step. jcsp.org.pk

The specific site of initial protonation and the subsequent bond cleavage will depend on the relative basicities of the different oxygen and nitrogen atoms in the molecule and the stability of the resulting intermediates.

In alkaline environments, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group, leads to the hydrolysis products. The rate of base-catalyzed hydrolysis is typically dependent on the hydroxide ion concentration. researchgate.net

For N-acylthioureas, a related class of compounds, the rate of base-catalyzed hydrolysis becomes independent of hydroxide ion concentration at high pH, suggesting a mechanism involving the attack of a hydroxide ion on the un-ionized molecule as the rate-determining step. researchgate.net A similar mechanism can be postulated for this compound, where the hydroxide ion attacks one of the carbonyl carbons, leading to the formation of propylamine, ammonia, and carbonate.

Photochemical Degradation: Exposure to ultraviolet (UV) or visible light can induce photochemical degradation of this compound. Studies on related benzoylurea (B1208200) pesticides have shown that photodegradation can proceed through various pathways, including the cleavage of the urea bridge, hydroxylation, and dehalogenation (if applicable). nih.gov For this compound, it is plausible that irradiation could lead to the homolytic cleavage of the N-C bonds, generating radical intermediates. These radicals can then undergo a variety of reactions, such as hydrogen abstraction, recombination, or reaction with oxygen, leading to a complex mixture of degradation products. The presence of a chromophore, such as the carbonyl group, is essential for the absorption of light and the initiation of the photochemical process.

Thermal Degradation: Heating this compound can lead to its decomposition. The thermal decomposition of N-alkylureas is known to produce isocyanates and amines. In a similar fashion, the thermal degradation of this compound would likely involve the cleavage of the urea structure to yield propyl isocyanate and carbamoyl-containing fragments, or other combinations of isocyanates and amines depending on the specific bond that is broken. Theoretical studies on the thermal decomposition of N-acyl-2,2-dimethylaziridines suggest that rearrangements can occur through various transition states, leading to different products. researchgate.net The specific products of thermal degradation of this compound would depend on the temperature and other reaction conditions.

| Degradation Type | Potential Pathways | Likely Products |

| Acid-Catalyzed Hydrolysis | Protonation of carbonyl, nucleophilic attack by water | Propylamine, Ammonia, Carbon Dioxide |

| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide ion on carbonyl | Propylamine, Ammonia, Carbonate |

| Photochemical Degradation | Homolytic cleavage of N-C bonds, radical reactions | Complex mixture of smaller molecules |

| Thermal Degradation | Cleavage of urea structure | Propyl isocyanate, Amines, Carbamoyl (B1232498) fragments |

Nucleophilic and Electrophilic Reactivity of this compound

The presence of multiple reactive sites in this compound allows for a range of nucleophilic and electrophilic reactions. The carbonyl carbons are electrophilic, while the amine nitrogens possess nucleophilic character. The propyl side chain can also participate in certain reactions.

The two carbonyl carbons in this compound are electrophilic centers and are susceptible to nucleophilic attack. wikipedia.orglibretexts.orgchemeurope.comsavemyexams.com Nucleophiles can add to the carbonyl group, leading to tetrahedral intermediates. The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. Strong nucleophiles can lead to addition products, while in the presence of a good leaving group, a nucleophilic acyl substitution can occur.

The nitrogen atoms of the urea moiety are nucleophilic due to the presence of lone pairs of electrons. They can react with electrophiles such as alkyl halides or acylating agents. However, the nucleophilicity of these nitrogens is reduced due to the delocalization of their lone pairs into the adjacent carbonyl groups. N-acylureas are known to be versatile intermediates in organic synthesis and can react with amines to form other amide-containing compounds. reading.ac.uk

| Reactive Site | Type of Reactivity | Potential Reactions |

| Carbonyl Carbons | Electrophilic | Nucleophilic addition, Nucleophilic acyl substitution |

| Amine Nitrogens | Nucleophilic | Alkylation, Acylation |

The propyl side chain of this compound is generally less reactive than the urea core. However, it can undergo reactions typical of alkyl groups, such as free-radical halogenation at the benzylic position if an aromatic ring were present. libretexts.orgyoutube.com In the absence of such activation, the C-H bonds of the propyl group are relatively inert. Under harsh conditions, oxidation of the alkyl chain could occur. pearson.com The reactivity of the propyl group is significantly lower than that of the functionalized urea portion of the molecule.

Cyclization, Rearrangement, and Polymerization Reactions Involving this compound

While specific studies on the cyclization, rearrangement, and polymerization of this compound are not extensively documented in publicly available literature, the reactivity of this compound can be inferred from the known chemical behavior of N-acylureas and related urea derivatives. The presence of multiple reactive sites, including the acylurea and terminal urea functionalities, suggests a rich potential for various chemical transformations.

Cyclization Reactions:

N-acylureas can participate in cyclization reactions, particularly when a suitable reactive group is present in the alkyl chain. For this compound, intramolecular cyclization could potentially be induced under specific conditions, although this has not been explicitly reported. Generally, the cyclization of urea derivatives can be promoted by acid or base catalysis, leading to the formation of heterocyclic compounds. For instance, the acid-catalyzed cyclization of ω-ureidoacetals can lead to the formation of ring-fused heterocycles. While not a direct analogue, this suggests that the urea moieties in this compound could potentially engage in similar ring-forming reactions if a suitable electrophilic or nucleophilic site is generated within the molecule or introduced via a reactant.

Rearrangement Reactions:

Urea derivatives are known to undergo several classical rearrangement reactions, often involving the formation of isocyanate intermediates. nih.gov These include the Hofmann, Curtius, and Lossen rearrangements. nih.govorganic-chemistry.org Although these rearrangements typically start from amides, hydroxamic acids, or acyl azides, the principles can be relevant to the broader chemistry of urea-containing compounds. nih.gov

A more directly relevant rearrangement is the isomerization of O-acylisoureas to the more stable N-acylureas. researchgate.net This type of rearrangement underscores the thermodynamic stability of the N-acylurea linkage present in this compound. researchgate.net The "urea dearrangement," a reversible breakdown of urea derivatives into an amine and cyanic acid (or isocyanate), is another fundamental reaction that influences the stability and reactivity of substituted ureas. pnas.org The specific conditions under which this compound might undergo such rearrangements would depend on factors like temperature, pH, and the presence of catalysts.

| Rearrangement Type | Typical Precursor | Key Intermediate | Relevance to Urea Derivatives |

| Hofmann Rearrangement | Primary Amide | Isocyanate | Involves migration of an alkyl/aryl group from a carbonyl to a nitrogen atom. organic-chemistry.org |

| Curtius Rearrangement | Acyl Azide | Isocyanate | A versatile method for producing isocyanates which can then react to form ureas. organic-chemistry.org |

| Lossen Rearrangement | Hydroxamic Acid | Isocyanate | Can be utilized for the synthesis of urea derivatives. nih.gov |

| O- to N-Acylisourea | O-Acylisourea | - | Highlights the stability of the N-acylurea moiety. researchgate.net |

Polymerization Reactions:

The bifunctional nature of this compound, with two urea groups, suggests its potential as a monomer in polymerization reactions. Urea itself is a key component in the synthesis of urea-formaldehyde resins through condensation polymerization. rsc.org This process involves the reaction of the amino groups of urea with formaldehyde (B43269) to form a cross-linked polymer network. rsc.org It is conceivable that this compound could undergo similar condensation polymerizations with aldehydes or other suitable cross-linking agents.

Furthermore, monomers containing urea groups have been shown to participate in photopolymerization reactions. The presence of the urea moiety can significantly increase the rate of polymerization, likely due to the formation of hydrogen bonds that pre-organize the monomer units. tandfonline.com This suggests that if a polymerizable group, such as a methacrylate (B99206) or acrylamide, were incorporated into the structure of this compound, it could serve as a reactive monomer for the synthesis of functional polymers. Non-isocyanate polyureas can also be synthesized through melt polycondensation using urea as a monomer, offering a safer alternative to traditional polyurethane synthesis. rsc.org

Complexation and Supramolecular Chemistry of this compound

The field of supramolecular chemistry explores the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org Urea and its derivatives are particularly adept at forming such assemblies due to the strong hydrogen bonding capabilities of the urea moiety. wikipedia.org The two urea groups in this compound provide multiple sites for hydrogen bond donation and acceptance, making it a prime candidate for engaging in complexation and self-assembly phenomena.

Formation of Host-Guest Complexes

Urea-containing macrocycles have been designed as synthetic hosts that can bind various guests, including alkali metal cations, ammonium (B1175870), and alkylammonium ions. ru.nl The binding in these systems is often driven by the convergence of the urea carbonyl groups, which can coordinate with cations. ru.nl Simple urea derivatives have also been shown to form host-guest complexes with macrocyclic hosts like cyclodextrins. acs.org The stability of these complexes is influenced by factors such as hydrogen bonding between the host and the urea guest. acs.org

Given its structure, this compound could potentially act as a guest, with its urea moieties interacting with the binding sites of a suitable host molecule. The propyl chain provides a degree of flexibility, allowing the molecule to adopt a conformation that is complementary to the host's cavity. Conversely, in certain aggregated states, assemblies of this compound could potentially create binding pockets for smaller guest molecules.

| Host Type | Guest Type | Primary Driving Force | Example Urea Derivative |

| Macrocycles with Urea Units | Alkali Metal, Ammonium Ions | Cation-dipole interactions, Hydrogen bonding | Cyclic Urea-based Spherands ru.nl |

| Cyclodextrins | Phenyl Pyridyl Ureas | Hydrogen bonding, Hydrophobic interactions | 1-phenyl-3-(pyridyl) ureas acs.org |

Self-Assembly and Supramolecular Aggregation Behavior

The ability of urea groups to form strong, directional hydrogen bonds is a key driver for the self-assembly of urea-containing molecules. This can lead to the formation of well-defined supramolecular structures, such as tapes, ribbons, and helices, which can further assemble into larger aggregates like fibers and gels.

While the specific aggregation behavior of this compound has not been reported, it is highly probable that it can self-assemble through intermolecular hydrogen bonding between its urea groups. The two urea moieties in the molecule can lead to the formation of an extended hydrogen-bonded network. This type of self-assembly is observed in the supramolecular polymerization of monomers containing both urea and amide groups, where a self-sorting of hydrogen bond donors and acceptors can occur. researchgate.net

The aggregation of this compound in solution would be highly dependent on the solvent. In non-polar solvents, intermolecular hydrogen bonding would be favored, potentially leading to the formation of aggregates. In polar, hydrogen-bonding solvents, competition from the solvent molecules would likely disrupt self-assembly. The formation of such supramolecular aggregates can have a significant impact on the material's properties, including its solubility and morphology in the solid state.

Advanced Analytical Methodologies for 1 Carbamoyl 3 Propylurea Research

Chromatographic Techniques for High-Resolution Separation and Quantification

Chromatographic methods are central to the separation and analysis of 1-Carbamoyl-3-propylurea from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal techniques utilized, providing robust and reliable results.

High-performance liquid chromatography is a versatile and widely used technique for the separation and quantification of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Method Parameters: A typical RP-HPLC method for this compound would involve a C18 stationary phase, which is effective for retaining and separating moderately polar organic molecules. The mobile phase composition is critical for achieving optimal separation and is generally a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. Gradient elution, where the concentration of the organic modifier is increased over time, can be employed to ensure the efficient elution of the compound while maintaining good peak shape and resolution from potential impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the urea (B33335) functional group exhibits absorbance in the low UV region (around 200-220 nm).

Data Table: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

This method can be validated for linearity, accuracy, precision, and sensitivity to ensure its suitability for quantitative analysis in research and quality control settings.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a non-volatile compound, making direct GC analysis challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis.

Derivatization and Analysis: A common derivatization approach for ureas involves silylation, where the active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. This process significantly increases the volatility of the compound. The derivatized sample is then injected into the GC system, which is typically equipped with a mass spectrometry (MS) detector (GC-MS). The GC column, usually a capillary column with a non-polar stationary phase, separates the derivatized this compound from other components. The mass spectrometer provides both qualitative (identification based on mass spectrum) and quantitative (based on peak area) information. This technique is particularly useful for impurity profiling, as it can separate and identify structurally related impurities.

Data Table: General GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | 50-500 m/z |

Spectrophotometric and Electrochemical Methods for Specific Detection

In addition to chromatographic techniques, spectrophotometric and electrochemical methods can provide alternative or complementary approaches for the detection and quantification of this compound.

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The carbamoyl (B1232498) functional group in this compound exhibits UV absorbance, which can be exploited for its quantification.

Methodology: A UV-Vis spectrophotometric method would involve preparing a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., water or methanol). The absorbance of these standards is then measured at the wavelength of maximum absorbance (λmax), which would be determined by scanning the UV spectrum of the compound. A calibration curve of absorbance versus concentration is then constructed. The concentration of this compound in an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve. This method is particularly useful for the analysis of relatively pure samples or for monitoring the concentration in simple matrices where interfering substances are minimal.

Data Table: Example Parameters for UV-Vis Spectrophotometric Analysis

| Parameter | Value |

| Solvent | Methanol |

| Wavelength of Maximum Absorbance (λmax) | ~210 nm (Hypothetical) |

| Concentration Range for Calibration | 1 - 25 µg/mL |

| Path Length | 1 cm |

Voltammetric and Potentiometric Approaches for Real-time Monitoring

Electrochemical methods, such as voltammetry and potentiometry, offer the potential for real-time monitoring and can be highly sensitive and selective.

Voltammetric Approaches: Voltammetric methods involve the application of a potential to an electrode and measuring the resulting current. For this compound, a voltammetric method could be developed based on its electrochemical oxidation or reduction at a suitable electrode surface. Modified electrodes, for instance, those incorporating nanoparticles or conductive polymers, could be employed to enhance the sensitivity and selectivity of the detection. researchgate.netmdpi.comscienceopen.com Square-wave voltammetry or differential pulse voltammetry are often used to improve the signal-to-noise ratio and lower the detection limits. researchgate.net

Potentiometric Approaches: Potentiometric methods measure the potential difference between two electrodes in the absence of a significant current. A potentiometric sensor for this compound could be developed based on an ion-selective electrode (ISE) or a biosensor. A biosensor approach would typically involve the immobilization of an enzyme, such as urease, onto an electrode. researchgate.neteudl.eumdpi.commdpi.com The enzyme would catalyze the hydrolysis of the urea moiety in this compound, leading to a change in pH or the concentration of specific ions, which can be detected by the transducer. researchgate.netresearchgate.net These sensors have the potential for miniaturization and integration into portable devices for on-site, real-time monitoring. researchgate.net

Data Table: Comparison of Potential Electrochemical Methods

| Method | Principle | Potential Application for this compound |

| Voltammetry | Measurement of current as a function of applied potential. | Direct electrochemical oxidation on a modified electrode for quantitative analysis. |

| Potentiometry | Measurement of potential at zero current. | Development of an enzyme-based biosensor for selective and real-time monitoring. |

Hyphenated Techniques for Comprehensive Characterization and Analysis

Hyphenated techniques provide a multidimensional analytical approach, offering separation and identification in a single workflow. For a compound like this compound, these methods are critical for resolving it from structurally similar compounds and providing the mass and structural data needed for unequivocal identification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are cornerstone techniques for the analysis of organic compounds. The choice between them is primarily dictated by the analyte's volatility and thermal stability.

For this compound, which is a polar molecule with relatively low volatility, Liquid Chromatography-Mass Spectrometry (LC-MS) is the more suitable technique. ijprajournal.com Direct analysis by GC-MS would be challenging without a derivatization step to increase its volatility and thermal stability. In contrast, LC-MS can directly analyze such polar compounds in solution. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systems, particularly when using Hydrophilic Interaction Liquid Chromatography (HILIC) columns, are effective for retaining and separating highly polar compounds like urea and its derivatives. thermofisher.com

Trace Analysis and Identification: LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for trace analysis. researchgate.netnih.gov Using electrospray ionization (ESI) in positive mode, this compound would be expected to form a protonated molecule [M+H]⁺. By selecting this ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced, which serves as a highly specific fingerprint for identification and quantification. This approach minimizes interference from matrix components, allowing for reliable detection at very low concentrations. biopharminternational.com

Impurity Profiling: LC-MS, especially with high-resolution mass spectrometry (HRMS) analyzers like Orbitrap or Time-of-Flight (TOF), is a powerful tool for impurity profiling. sterlingpharmasolutions.comthermofisher.com This process involves the detection, identification, and quantification of impurities that may arise during the synthesis or degradation of this compound. Potential impurities could include starting materials (e.g., propylurea), by-products (e.g., N,N'-dipropylurea), or degradation products. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its unknown impurities, which is a crucial first step in their structural elucidation. sterlingpharmasolutions.com

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound

Parameter Description Rationale/Details Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase C18 HILIC is ideal for retaining and separating highly polar analytes. Reversed-phase may require derivatization or specific ion-pairing agents. Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) formate Typical for HILIC and ESI-MS compatibility. The buffer aids in ionization. Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is a soft ionization technique suitable for polar molecules, and the urea moieties are readily protonated. Precursor Ion (MS1) [M+H]⁺ (e.g., C₅H₁₁N₃O₂ + H⁺) Selects the protonated molecular ion of this compound for fragmentation. Product Ions (MS2) Characteristic fragments Monitoring specific fragment ions (e.g., loss of HNCO, loss of the carbamoyl group) provides high selectivity and confirms identity. Detector Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) QqQ is excellent for targeted quantification (SRM/MRM). HRMS is superior for impurity identification and structural confirmation.

While LC-MS is excellent for providing mass information and elemental composition, it can be challenging to use it to differentiate between isomers. For unequivocal, on-line structural elucidation, the coupling of LC with Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy provides definitive structural data. routledge.comresearchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): LC-NMR directly links the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. taylorfrancis.com After the components of a mixture are separated on the LC column, they can be passed through a specialized NMR flow-cell probe for analysis. This technique is exceptionally powerful for identifying unknown impurities or metabolites, as it can provide a complete structural assignment without the need to isolate each compound in pure form. mdpi.com For this compound, an on-line ¹H NMR spectrum could confirm the presence and connectivity of the propyl group protons and the NH/NH₂ protons, distinguishing it unambiguously from potential isomers such as 1-Carbamoyl-1-propylurea.

LC-IR (Liquid Chromatography-Infrared Spectroscopy): LC-IR combines liquid chromatography with Fourier Transform Infrared (FTIR) spectroscopy. slideshare.net This hyphenated technique provides information about the functional groups present in a molecule. chromatographytoday.com The effluent from the LC column is passed through an interface that removes the mobile phase solvent before depositing the analyte onto a substrate for IR analysis. researchgate.net For this compound, LC-IR would be highly effective in confirming the presence of key functional groups, such as the C=O stretching vibrations of the urea and carbamoyl groups, and the N-H bending and stretching vibrations. This information is complementary to mass spectrometry and is particularly useful for distinguishing between isomers that may have identical mass spectra but different functional group arrangements. chromatographyonline.comnih.gov

Applications of 1 Carbamoyl 3 Propylurea As a Synthetic Intermediate and Chemical Reagent

Role in the Synthesis of Diverse Organic Compounds

The structural attributes of 1-Carbamoyl-3-propylurea make it a promising candidate for the construction of various organic molecules, particularly those containing nitrogen.

Urea (B33335) and its derivatives are well-established precursors in the synthesis of a wide array of heterocyclic compounds, which are integral to many areas of chemistry, including pharmaceuticals and materials science. researchgate.netekb.eg The presence of multiple nitrogen and carbonyl functionalities within the this compound structure provides reactive sites for cyclization reactions.

For instance, urea derivatives are commonly employed in the synthesis of pyrimidines, a class of nitrogen-containing heterocycles of significant biological importance. ekb.eg While direct studies involving this compound in pyrimidine (B1678525) synthesis are not extensively documented, its chemical structure suggests potential for analogous reactivity. The reaction typically involves the condensation of a urea derivative with a 1,3-dicarbonyl compound or a similar reactive species.

Furthermore, the carbamoyl (B1232498) group can participate in various synthetic transformations, including multicomponent reactions, to afford complex heterocyclic scaffolds. nih.gov The reactivity of the urea and carbamoyl moieties in this compound could potentially be exploited in one-pot syntheses to generate novel heterocyclic systems.

Nitrogen-containing compounds are fundamental building blocks in organic chemistry and biology. thermofisher.comlibretexts.org The high nitrogen content and multiple reactive sites of this compound position it as a valuable synthon for the construction of more complex nitrogen-rich molecules.

The urea and carbamoyl groups can serve as handles for further functionalization, allowing for the introduction of additional molecular complexity. The ability of nitrogen to form multiple bonds and its presence in a wide range of functional groups are key to the diverse structures and functions of nitrogenous compounds. reddit.com While specific examples of complex structures derived from this compound are not readily found in the literature, the general reactivity of urea derivatives suggests its potential in this area.

Utilization in Polymer and Materials Science (Non-Biological Focus)

The application of urea derivatives extends into the realm of polymer and materials science, where they can be used as monomers or building blocks for supramolecular assemblies.

Polyureas are a class of polymers characterized by the presence of urea linkages in their backbone. mdpi.com These materials often exhibit excellent thermal stability, chemical resistance, and mechanical properties. The synthesis of polyureas typically involves the reaction of a diisocyanate with a diamine. While this compound is not a traditional monomer for polyurea synthesis, its structure suggests potential for incorporation into polymer chains as a modifier to impart specific properties.

Research into biodegradable polymers has explored the inclusion of urea groups. For example, poly(urea ester)s have been synthesized and shown to possess higher melting temperatures than their aliphatic polyester (B1180765) counterparts. nsf.gov This indicates that the incorporation of urea functionalities, such as those present in this compound, could be a strategy for tuning the properties of specialty polymers.

The urea functional group is well-known for its ability to form strong and directional hydrogen bonds. This property is extensively utilized in supramolecular chemistry and crystal engineering to construct well-defined, self-assembled structures. mdpi.comnih.govnih.gov The hydrogen bonding capabilities of the urea and carbamoyl groups in this compound make it a candidate for the design of supramolecular materials.

For instance, a structurally related compound, 1,3-Bis[3-(dimethylamino)propyl]urea, is noted for its ability to form supramolecular structures such as gels and capsules through hydrogen bonding. This suggests that this compound could also participate in the formation of hydrogen-bonded networks, leading to the development of new gels, liquid crystals, or other functional materials. The study of how molecules interact and self-assemble into larger, ordered structures is a key aspect of supramolecular chemistry. mdpi.com

Development of Novel Chemical Reagents and Catalysts Incorporating the this compound Moiety

Urea derivatives have found applications as organocatalysts in a variety of chemical transformations. nih.gov The hydrogen-bonding ability of the urea moiety can be harnessed to activate substrates and facilitate reactions. While there is no specific information on catalysts derived from this compound, the general principles of urea-based catalysis suggest potential in this area.

For example, thiourea (B124793) derivatives, which are structurally similar to ureas, are effective hydrogen-bond donors in catalysis. The development of catalysts based on the this compound scaffold could offer new possibilities in asymmetric synthesis and other areas of catalysis. The catalytic applications of urea itself have been explored in reactions such as urea oxidation. rsc.org

Future Directions and Emerging Research Areas for 1 Carbamoyl 3 Propylurea

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The development of chiral catalysts has revolutionized the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and agrochemical industries. While research into the asymmetric synthesis of 1-Carbamoyl-3-propylurea is still a nascent field, the broader progress in stereoselective transformations of urea (B33335) derivatives provides a clear roadmap for future investigations.

Chiral urea-containing quaternary ammonium (B1175870) salts have been successfully designed and synthesized, demonstrating their potential as bifunctional catalysts in asymmetric reactions. rsc.org These hybrid catalysts have shown efficacy in controlling the stereochemistry of reactions involving glycine Schiff bases, achieving high enantiomeric ratios under mild conditions. rsc.org Furthermore, thiourea-based catalysts have proven highly effective in the asymmetric addition of silyl ketene acetals to aldimines, yielding β-amino esters with excellent enantioselectivity. acs.org

Future research could focus on adapting these catalytic systems for the stereoselective synthesis of functionalized this compound derivatives. This would involve the design of specific chiral urea-based organocatalysts that can effectively induce asymmetry in reactions leading to or involving the this compound scaffold. The exploration of various reaction types, such as asymmetric additions, cyclizations, and rearrangements, will be crucial in expanding the synthetic utility of this compound.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the field of chemical research, offering powerful tools for accelerating the discovery and optimization of molecules. These computational approaches are particularly valuable for predicting the properties of small molecules and for designing efficient synthetic routes. arxiv.orgresearchgate.net